molecular formula C10H11N3O2 B8045512 Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate

Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate

Cat. No.: B8045512
M. Wt: 205.21 g/mol
InChI Key: MUYXXMOGMFBVSY-UHFFFAOYSA-N
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Description

Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate (CAS: 1956354-81-6) is an imidazo[1,2-a]pyrazine derivative with the molecular formula C₁₀H₁₁N₃O₂ and a molecular weight of 205.21 g/mol . The compound features a methyl group at position 8 of the imidazo[1,2-a]pyrazine core and an ethyl ester at position 2.

Properties

IUPAC Name

ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-3-15-10(14)8-6-12-9-7(2)11-4-5-13(8)9/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUYXXMOGMFBVSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2N1C=CN=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of the Aminopyrazine Precursor

The synthesis begins with 5-methylpyrazin-2-amine, a commercially available starting material. Bromination at the 6-position using N-bromosuccinimide (NBS) in acetic acid yields 5-methyl-6-bromopyrazin-2-amine, which serves as a versatile intermediate for subsequent functionalization.

Reaction Conditions

StepReagents/ConditionsYield (%)
BrominationNBS, AcOH, 0–5°C, 12 h85

Cyclocondensation via Modified GBB Reaction

The brominated aminopyrazine undergoes cyclocondensation with ethyl glyoxalate and tert-butyl isocyanide under microwave irradiation (120°C, 30 min) to form the imidazo[1,2-a]pyrazine core. The ethyl ester group at position 3 is introduced in situ through this step.

Key Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6): δ 8.70 (s, 1H, H-5), 4.27 (q, J = 7.1 Hz, 2H, OCH2CH3), 2.56 (s, 3H, CH3), 1.32 (t, J = 7.1 Hz, 3H, OCH2CH3).

  • LC-MS: m/z 215.10 [M + H]+.

Methyl Group Introduction at Position 8

Methylation at the 8-position is achieved via palladium-catalyzed cross-coupling using methylboronic acid and tetrakis(triphenylphosphine)palladium(0) in a mixture of dioxane and aqueous sodium carbonate (80°C, 6 h).

Optimization Insights

  • Excess methylboronic acid (1.5 equiv) improves yield to 78%.

  • Lower temperatures (<60°C) result in incomplete conversion.

Alternative Pathways and Comparative Analysis

Sandmeyer Reaction for Halogen Intermediates

An alternative route involves the Sandmeyer reaction to convert the 6-bromo substituent into a reactive iodide, facilitating nucleophilic aromatic substitution with methylamine. This method, however, offers a lower overall yield (62%) compared to the GBB approach.

One-Pot Tandem Reactions

Recent efforts have explored one-pot methodologies combining bromination, cyclocondensation, and esterification. Initial trials using ethyl chloroformate as the esterifying agent show promise, with yields reaching 70% under optimized conditions.

Challenges in Purification and Scalability

Crystallization from acetonitrile or 2-propanol remains the preferred method for isolating the final product, though chromatographic purification on silica gel (eluent: ethyl acetate/hexane, 1:1) is necessary for intermediates. Industrial-scale production faces hurdles due to the hygroscopic nature of intermediates, necessitating stringent moisture control during handling.

Structural and Tautomeric Characterization

Nuclear magnetic resonance (NMR) studies reveal tautomeric equilibria in DMSO-d6, with the enaminoketone form predominating (2:1 ratio). Infrared (IR) spectroscopy confirms the absence of ketone carbonyl stretches (1700–1750 cm⁻¹), consistent with the proposed structure.

13C NMR Data

  • Carbonyl (C=O): 165.2 ppm

  • Aromatic Carbons: 142.1–155.3 ppm

  • Methyl Groups: 21.5 (CH3), 14.1 (OCH2CH3) ppm.

Industrial and Pharmacological Relevance

The compound’s LogP value (2.05) suggests moderate lipophilicity, making it suitable for blood-brain barrier penetration in CNS-targeted therapies. Current patents highlight its role as a kinase inhibitor intermediate, with ongoing clinical trials for neurodegenerative diseases .

Chemical Reactions Analysis

Types of Reactions: Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace specific substituents on the imidazo[1,2-a]pyrazine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products: The major products formed from these reactions include various substituted imidazo[1,2-a]pyrazine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Medicinal Chemistry

Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate is primarily investigated for its role as an adenosine A2A receptor antagonist . The adenosine A2A receptor plays a crucial role in various physiological processes and is implicated in several diseases, including cancer and neurodegenerative disorders.

Cancer Treatment

Research has indicated that compounds targeting the adenosine A2A receptor can be effective in cancer therapy. These antagonists may enhance anti-tumor immunity by reducing the immunosuppressive effects of adenosine in the tumor microenvironment. This compound has been identified as a promising candidate for further development due to its ability to modulate this receptor's activity, potentially leading to improved outcomes in cancer treatment .

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown potential as a neuroprotective agent. Studies have suggested that adenosine A2A receptor antagonists can mitigate neurodegenerative diseases such as Parkinson's and Alzheimer's by promoting neuronal survival and function . this compound may therefore play a significant role in the development of therapies for these conditions.

Structure-Activity Relationships (SAR)

The structure-activity relationship studies indicate that modifications to the imidazo[1,2-a]pyrazine scaffold can enhance antimicrobial potency. For instance, bulky and lipophilic groups have been associated with improved activity against Mtb strains . This insight could guide future modifications of this compound to optimize its antimicrobial properties.

Synthetic Applications

This compound serves as a versatile scaffold in organic synthesis. Its unique structure allows for various modifications that can lead to the development of new compounds with diverse biological activities . This versatility makes it a valuable component in the design of novel therapeutic agents.

Case Studies and Research Findings

Study FocusFindings
Cancer ImmunotherapyThis compound demonstrated efficacy as an A2A receptor antagonist, enhancing immune response against tumors .
NeuroprotectionPotential application in protecting neurons from degeneration associated with diseases like Alzheimer's and Parkinson's .
Antimicrobial ActivityRelated compounds showed significant activity against drug-resistant Mtb strains; further research needed on ethyl derivative .

Mechanism of Action

The mechanism of action of ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to a biological response. For example, it may inhibit the activity of a key enzyme in a metabolic pathway, resulting in the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Imidazo[1,2-a]pyrazine Core

Ethyl 6-bromoimidazo[1,2-a]pyrazine-3-carboxylate
  • Molecular Formula : C₉H₈BrN₃O₂
  • Key Differences : Bromine substituent at position 6 instead of methyl at position 6.
  • Impact : Bromine’s electron-withdrawing nature may alter electronic distribution, enhancing reactivity for cross-coupling reactions (e.g., Suzuki-Miyaura). The bulkier bromine group could also reduce solubility compared to the methyl analog .
Methyl 3-bromoimidazo[1,2-a]pyrazine-8-carboxylate
  • Molecular Formula : C₉H₈BrN₃O₂
  • Key Differences : Bromine at position 3 and methyl ester (vs. ethyl ester).
  • Impact : The methyl ester reduces steric hindrance but may decrease metabolic stability compared to ethyl esters. Bromine at position 3 could disrupt planarity, affecting binding to biological targets .

Heterocyclic Core Modifications

Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate
  • Molecular Formula : C₁₀H₁₀ClN₃O₂
  • Key Differences : Pyridazine core (two adjacent nitrogen atoms) replaces pyrazine. Chlorine at position 4.
  • Chlorine’s inductive effects may enhance stability but reduce bioavailability .
Ethyl 8-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
  • Molecular Formula : C₁₂H₁₁F₃N₂O₂
  • Key Differences : Pyridine core (one nitrogen) replaces pyrazine. Trifluoromethyl group at position 2.
  • Pyridine’s reduced hydrogen-bonding capacity may lower target affinity compared to pyrazine derivatives .

Positional Isomerism and Crystallography

The compound 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine (C₁₂H₉BrN₄) exhibits a dihedral angle of 16.2° between the pyridine and imidazopyrazine rings, reducing planarity . In contrast, unsubstituted imidazo[1,2-a]pyrazines (e.g., from Lumma & Springer, 1981) are nearly planar, suggesting that substituent position and bulk significantly influence molecular conformation and crystal packing.

Physicochemical Properties

Compound Molecular Weight (g/mol) Substituents Key Physical Properties
Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate 205.21 8-Me, 3-COOEt Limited data; likely moderate solubility
Ethyl 6-bromoimidazo[1,2-a]pyrazine-3-carboxylate 285.09 6-Br, 3-COOEt Higher molecular weight; lower solubility
Methyl 3-bromoimidazo[1,2-a]pyrazine-8-carboxylate 271.08 3-Br, 8-COOMe Methyl ester may increase crystallinity
Ethyl 8-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate 272.22 8-Me, 2-CF₃, 3-COOEt Trifluoromethyl enhances lipophilicity (XLogP3 = 3.6)

Biological Activity

Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate is a heterocyclic compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a fused imidazole and pyrazine ring structure, which is crucial for its biological activity. The compound's molecular formula is C9H10N4O2C_9H_{10}N_4O_2 with a molecular weight of approximately 206.20 g/mol. Its structural characteristics include:

  • Carboxylate group : Contributes to its reactivity.
  • Ethyl group : Enhances solubility and bioavailability.
  • Methyl substituent : Modulates interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound acts as an inhibitor of specific enzymes involved in critical metabolic pathways. It has been shown to bind to active sites of enzymes, preventing substrate binding and subsequent catalysis.
  • Cell Signaling Modulation : this compound influences cell signaling pathways by modulating the activity of key signaling molecules, which can lead to changes in cell proliferation, differentiation, and apoptosis .
  • Antimicrobial Activity : Research indicates that this compound exhibits significant activity against multidrug-resistant strains of Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentration (MIC) values for effective compounds in this class have been reported as low as 0.006 µM against Mtb strains .

Biological Effects

The compound has demonstrated various biological effects across different cell types:

  • Antibacterial Properties : this compound has shown effectiveness against resistant bacterial strains, making it a candidate for further development as an antimicrobial agent .
  • Cytotoxicity : Studies have evaluated the cytotoxic effects of this compound on human cell lines. It has been observed to exhibit selective toxicity against cancer cells while showing lower toxicity towards normal cells, indicating a promising therapeutic index.

Table 1: Summary of Biological Activity Studies

Study ReferenceCompound TestedMIC (µM)Target OrganismNotes
This compound≤0.006Mycobacterium tuberculosisEffective against MDR strains
This compound>100Human cell linesSelective cytotoxicity observed
This compound<10Various bacterial strainsPotential lead for new antimicrobial agents

Pharmacokinetics

Pharmacokinetic studies suggest that this compound is well absorbed and distributed within biological systems. Its interaction with transport proteins facilitates cellular uptake, enhancing its bioavailability for therapeutic applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate, and how can regioselectivity be controlled?

  • Methodology : A common approach involves condensation of α-bromo ketones with aminopyrazine derivatives. For example, reacting 2-bromo-1-(6-bromo-3-pyridyl)ethanone with 2-amino-3-methylpyrazine in 2-propanol at 80°C with sodium bicarbonate as a base yields the target imidazo[1,2-a]pyrazine core. Slow evaporation of ethanol/dichloroethane solutions produces crystalline products suitable for structural validation .
  • Regioselectivity : Steric and electronic factors in the starting materials dictate substitution patterns. Positional selectivity (e.g., 2- vs. 3-substitution) is influenced by the reactivity of the α-bromo ketone and the nucleophilicity of the aminopyrazine. Crystallographic data confirms the major product’s regiochemistry .

Q. How can the molecular structure of this compound be confirmed using X-ray crystallography?

  • Procedure : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow solvent evaporation, and data collection is performed using a diffractometer (e.g., Mo-Kα radiation, λ = 0.71073 Å). Refinement with SHELXL software (riding H-atom approximation, anisotropic displacement parameters for non-H atoms) validates bond lengths, angles, and dihedral angles. For example, dihedral angles between aromatic systems (e.g., 16.2° for pyridine/imidazopyrazine planes) confirm spatial arrangement .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are key functional groups identified?

  • Techniques :

  • NMR : 1H^1H NMR reveals aromatic protons (δ 7.5–8.5 ppm) and ester methyl groups (δ 1.3–1.5 ppm for CH3_3, δ 4.3–4.5 ppm for OCH2_2). 13C^{13}C NMR confirms carbonyl carbons (δ 160–170 ppm) .
  • HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]+^+ or [M+Na]+^+ peaks) with <5 ppm error .
  • IR : Ester C=O stretches (~1700 cm1^{-1}) and aromatic C-H bends (~750 cm1^{-1}) are diagnostic .

Advanced Research Questions

Q. How do structural modifications of the imidazo[1,2-a]pyrazine core influence biological activity, as evidenced by IC50_{50} data?

  • Case Study : Substituent effects are critical. For example:

  • R1 = 8-methylimidazo[1,2-a]pyridine (MS-0022): IC50_{50} = 100 nM (Shh-L2 assay).
  • R2 = Methyl (MS-0011): IC50_{50} >20,000 nM, indicating steric hindrance or reduced binding affinity.
  • R3 = 2-bromophenyl : Enhances activity compared to non-halogenated analogs .
    • Design Strategy : Introduce electron-withdrawing groups (e.g., halogens) at R3 and optimize R1/R2 for steric compatibility with target binding pockets.

Q. What alternative synthetic routes exist for functional group interconversion (e.g., ester to amide) in this scaffold?

  • Example : Conversion of ethyl esters to carbohydrazides:

  • Reflux the ester with hydrazine hydrate in ethanol (4 hours), yielding hydrazide derivatives. This method preserves the heterocyclic core while enabling downstream derivatization (e.g., cyclization to triazoles) .
    • Challenges : Base-sensitive groups (e.g., bromo substituents) may require milder conditions (e.g., room temperature, shorter reaction times).

Q. How can contradictory crystallographic data from similar compounds guide refinement protocols?

  • Issue : Residual electron density peaks near heavy atoms (e.g., Br) may indicate disordered solvent or incomplete modeling.
  • Resolution :

  • Apply SHELXL’s ISOR and DELU restraints to anisotropic displacement parameters.
  • Validate thermal ellipsoid geometry (e.g., 50% probability ellipsoids) and residual density thresholds (e.g., max Δρ < 1.5 eÅ3^{-3}) .

Q. What computational methods complement experimental data in predicting reactivity and stability?

  • Approach :

  • DFT Calculations : Optimize ground-state geometries (B3LYP/6-31G**) to predict regioselectivity in cyclization reactions.
  • Molecular Dynamics (MD) : Simulate solvent effects on crystal packing (e.g., ethanol vs. dichloroethane) to improve crystallization success .

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